4-{2-[5-(3-methoxyphenyl)-1,2-oxazol-3-yl]acetamido}benzamide

Catalog No.
S6785839
CAS No.
953253-75-3
M.F
C19H17N3O4
M. Wt
351.4 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
4-{2-[5-(3-methoxyphenyl)-1,2-oxazol-3-yl]acetamid...

CAS Number

953253-75-3

Product Name

4-{2-[5-(3-methoxyphenyl)-1,2-oxazol-3-yl]acetamido}benzamide

IUPAC Name

4-[[2-[5-(3-methoxyphenyl)-1,2-oxazol-3-yl]acetyl]amino]benzamide

Molecular Formula

C19H17N3O4

Molecular Weight

351.4 g/mol

InChI

InChI=1S/C19H17N3O4/c1-25-16-4-2-3-13(9-16)17-10-15(22-26-17)11-18(23)21-14-7-5-12(6-8-14)19(20)24/h2-10H,11H2,1H3,(H2,20,24)(H,21,23)

InChI Key

KUUJEEHJEJGFJP-UHFFFAOYSA-N

SMILES

COC1=CC=CC(=C1)C2=CC(=NO2)CC(=O)NC3=CC=C(C=C3)C(=O)N

Canonical SMILES

COC1=CC=CC(=C1)C2=CC(=NO2)CC(=O)NC3=CC=C(C=C3)C(=O)N

4-{2-[5-(3-methoxyphenyl)-1,2-oxazol-3-yl]acetamido}benzamide is a complex organic compound that features a benzamide structure with an acetamido group and a substituted isoxazole moiety. The presence of the methoxyphenyl group and the isoxazole ring contributes to its unique chemical properties and potential biological activities. This compound is part of a larger class of isoxazole derivatives, which are known for their diverse pharmacological profiles.

The chemical reactivity of 4-{2-[5-(3-methoxyphenyl)-1,2-oxazol-3-yl]acetamido}benzamide can be characterized by several types of reactions:

  • Oxidation: This compound can undergo oxidation reactions, typically involving the introduction of oxygen or removal of hydrogen. Common oxidizing agents include potassium permanganate and chromium trioxide.
  • Reduction: It can also participate in reduction reactions, where hydrogen is added or oxygen is removed. Lithium aluminum hydride and sodium borohydride are common reducing agents used in such processes.
  • Substitution: The compound can engage in substitution reactions, where functional groups are replaced by others. This may involve halogens or nucleophiles like hydroxide ions.

These reactions can lead to various derivatives that may exhibit altered biological activities or enhanced therapeutic properties.

Compounds containing isoxazole rings, such as 4-{2-[5-(3-methoxyphenyl)-1,2-oxazol-3-yl]acetamido}benzamide, have been studied for their potential biological activities. These activities include:

  • Anticancer Properties: Some derivatives have shown promise in inhibiting cancer cell growth through various mechanisms.
  • Antimicrobial Effects: The compound may possess antimicrobial properties, making it a candidate for treating infections.
  • Anti-inflammatory Activity: Isoxazole derivatives are often investigated for their ability to reduce inflammation.

The specific biological activities of 4-{2-[5-(3-methoxyphenyl)-1,2-oxazol-3-yl]acetamido}benzamide would require further empirical studies to elucidate its mechanism of action and efficacy.

The synthesis of 4-{2-[5-(3-methoxyphenyl)-1,2-oxazol-3-yl]acetamido}benzamide typically involves multi-step organic synthesis techniques:

  • Formation of the Isoxazole Ring: The initial step may involve the reaction of 3-methoxyphenyl compounds with suitable precursors to form the isoxazole ring.
  • Acetamido Group Introduction: The acetamido group can be introduced via acylation reactions using acetic anhydride or acetyl chloride in the presence of a base.
  • Benzamide Formation: Finally, the benzamide structure can be completed through coupling reactions involving appropriate amines and acid chlorides.

Each step requires careful control of reaction conditions to ensure high yields and purity of the final product.

4-{2-[5-(3-methoxyphenyl)-1,2-oxazol-3-yl]acetamido}benzamide has potential applications across various fields:

  • Pharmaceutical Development: Due to its biological activity, it may serve as a lead compound in drug discovery for treating cancer, infections, or inflammatory diseases.
  • Chemical Research: It can be used as a building block in organic synthesis for developing more complex molecules with desired properties.
  • Material Science: The compound may find applications in developing new materials with specific chemical characteristics.

Interaction studies involving 4-{2-[5-(3-methoxyphenyl)-1,2-oxazol-3-yl]acetamido}benzamide focus on its binding affinity to biological targets such as enzymes or receptors. These studies often employ techniques like:

  • Molecular Docking: To predict how the compound interacts with specific proteins or enzymes at a molecular level.
  • In Vitro Assays: To evaluate the biological effects on cell lines or isolated tissues.

Understanding these interactions is crucial for elucidating its pharmacological profile and therapeutic potential.

Several compounds share structural similarities with 4-{2-[5-(3-methoxyphenyl)-1,2-oxazol-3-yl]acetamido}benzamide. Here are some notable examples:

Compound NameStructureUnique Features
5-(3-Methoxyphenyl)-1,2-isoxazoleContains methoxyphenyl and isoxazoleLacks acetamido group
4-AcetaminophenSimple para-substituted anilineKnown analgesic properties
5-MethylisoxazoleMethyl substitution on isoxazoleSimpler structure with different reactivity

These compounds provide a framework for understanding the unique characteristics of 4-{2-[5-(3-methoxyphenyl)-1,2-oxazol-3-yl]acetamido}benzamide in terms of structure-function relationships and potential applications in medicinal chemistry.

XLogP3

1.7

Hydrogen Bond Acceptor Count

5

Hydrogen Bond Donor Count

2

Exact Mass

351.12190603 g/mol

Monoisotopic Mass

351.12190603 g/mol

Heavy Atom Count

26

Dates

Last modified: 11-23-2023

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